

# Benzenesulfonamide, N-3-butenyl-2-nitro- CAS number and identifiers

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## Compound of Interest

Compound Name: *Benzenesulfonamide, N-3-butenyl-2-nitro-*

Cat. No.: *B1312797*

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## In-Depth Technical Guide: Benzenesulfonamide, N-3-butenyl-2-nitro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **Benzenesulfonamide, N-3-butenyl-2-nitro-**, including its identifiers, physicochemical properties, a representative synthetic protocol, and a general workflow for the evaluation of its biological activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with established methodologies for analogous sulfonamide derivatives to provide a practical resource for researchers.

## Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is critical for research and development. The following tables summarize the key identifiers and computed physicochemical properties for **Benzenesulfonamide, N-3-butenyl-2-nitro-**.

Table 1: Chemical Identifiers<sup>[1]</sup>

| Identifier Type   | Value   |
|-------------------|---|
| CAS Number        | 90870-33-0  |
| Molecular Formula | C10H12N2O4S   |
| IUPAC Name        | N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide   |
| InChI             | InChI=1S/C10H12N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h2,4-7,11H,1,3,8H2                                     |
| InChIKey          | IDLIADDDXREADH-UHFFFAOYSA-N   |
| Canonical SMILES  | <chem>C=CCCN(=O)(=O)C1=CC=CC=C1</chem> --INVALID-LINK--[O-]   |
| Synonyms          | N-but-3-enyl-2-nitrobenzenesulfonamide, N-(3-butenyl)-2-nitrobenzenesulfonamide, 2-nitro-N-(but-3-enyl)benzenesulfonamide |

Table 2: Physicochemical Properties[\[1\]](#)

| Property                       | Value              |
|--------------------------------|--------------------|
| Molecular Weight               | 256.28 g/mol       |
| Monoisotopic Mass              | 256.05177804 Da    |
| Topological Polar Surface Area | 100 Å <sup>2</sup> |
| Hydrogen Bond Donor Count      | 1                  |
| Hydrogen Bond Acceptor Count   | 5                  |
| Rotatable Bond Count           | 5                  |
| Complexity                     | 369                |
| XLogP3-AA                      | 2.5                |

## Experimental Protocols

The following sections detail a representative protocol for the synthesis and purification of **Benzenesulfonamide, N-3-butenyl-2-nitro-**. This protocol is based on the well-established Fukuyama-Mitsunobu reaction, a versatile method for the N-alkylation of sulfonamides.<sup>[2][3]</sup>

## Synthesis of N-(but-3-en-1-yl)-2-nitrobenzenesulfonamide

This two-step procedure involves the initial formation of the sulfonamide from 2-nitrobenzenesulfonyl chloride and an amine, followed by N-alkylation. A more direct, one-step approach is also described.

### Materials:

- 2-Nitrobenzenesulfonyl chloride
- But-3-en-1-amine
- Triethylamine or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

### Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-en-1-amine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Reagents:** To the cooled solution, add triethylamine (1.1 equivalents). Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **Benzenesulfonamide, N-3-butenyl-2-nitro-**.

## Characterization

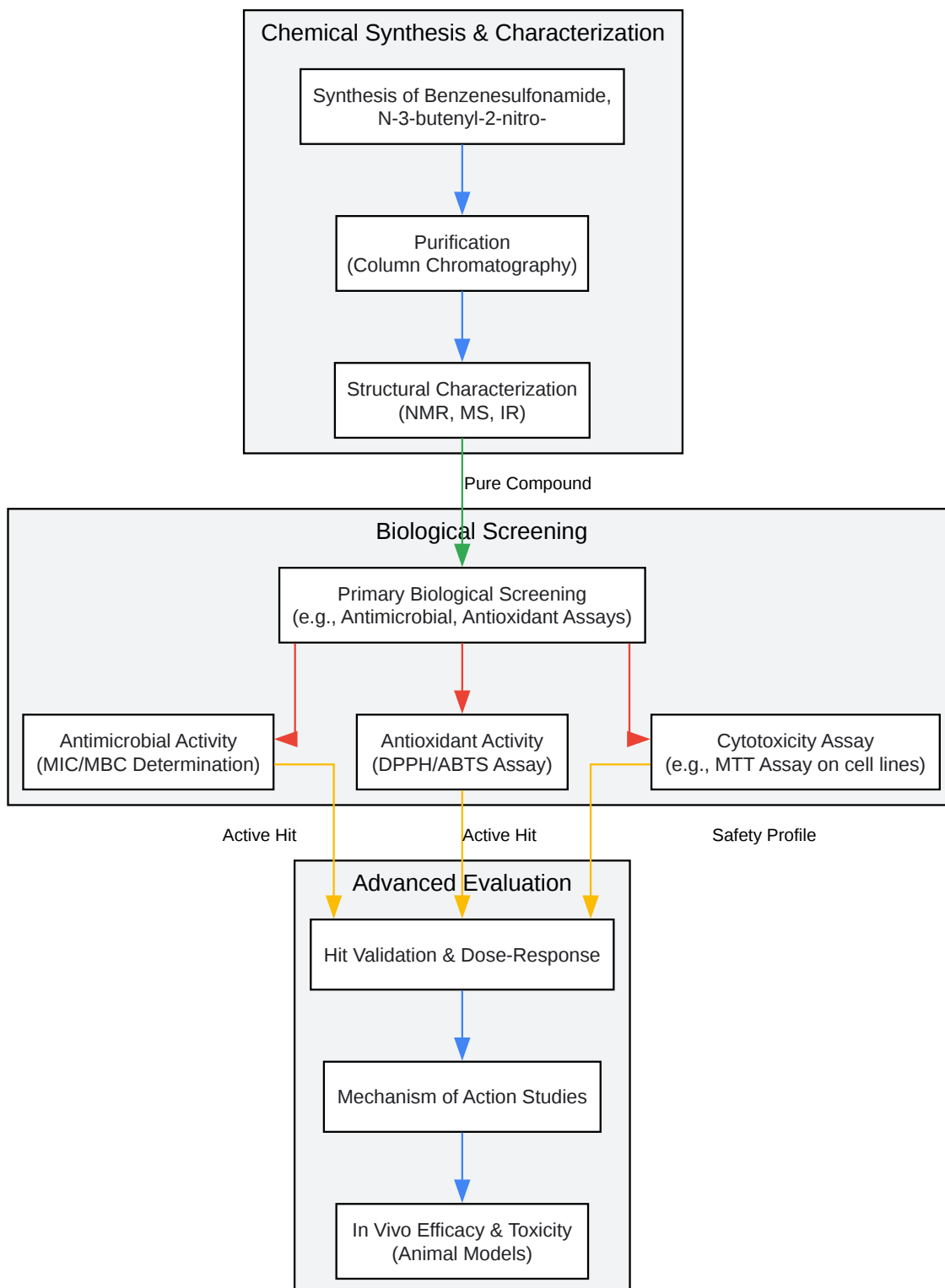
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR to confirm the chemical structure and the absence of impurities.
- **Mass Spectrometry (MS):** To determine the molecular weight and confirm the molecular formula.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups (e.g., S=O,  $\text{NO}_2$ , N-H).

## Logical Workflow for Biological Evaluation

Given the broad spectrum of biological activities reported for benzenesulfonamide derivatives, a systematic screening workflow is essential. The following diagram illustrates a general approach for the initial biological evaluation of a novel sulfonamide compound like **Benzenesulfonamide, N-3-butenyl-2-nitro-**.

## General Workflow for Biological Evaluation of a Novel Sulfonamide

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Caption: General Workflow for Biological Evaluation.

Disclaimer: Due to the lack of specific literature on the biological activity and mechanism of action for **Benzenesulfonamide, N-3-butenyl-2-nitro-**, a specific signaling pathway diagram cannot be provided at this time. The generation of such a diagram without experimental evidence would be speculative and scientifically unsound. The workflow provided above represents a standard approach for the initial biological characterization of a novel chemical entity in a drug discovery context.

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## References

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